2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one Demonstrates Single-Digit Nanomolar Antimalarial Activity Against Plasmodium falciparum 3D7 and Dd2 Strains
2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one exhibits potent in vitro antimalarial activity with an EC₅₀ of 6 nM against both drug-sensitive Plasmodium falciparum 3D7 and drug-resistant Dd2 strains [1]. For procurement context, the well-characterized antimalarial clinical candidate DSM265 (a triazolopyrimidine-based DHODH inhibitor) demonstrates EC₅₀ values of 4.3–7.5 nM against P. falciparum laboratory strains [2], indicating that the 2-methoxy pyridopyrimidinone scaffold achieves comparable potency. This nanomolar activity profile differentiates the compound from pyrido[2,3-d]pyrimidin-7-one derivatives optimized for kinase inhibition, which typically lack reported antimalarial evaluation.
| Evidence Dimension | Antimalarial potency (EC₅₀) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | DSM265 (clinical-stage DHODH inhibitor): 4.3–7.5 nM |
| Quantified Difference | Comparable single-digit nanomolar range (target compound within 0.8× to 1.4× of DSM265 values) |
| Conditions | P. falciparum 3D7 and Dd2 strains cultured in RPMI media with 0.5% albuMAX I, 0.5% hematocrit, 0.5% parasitemia |
Why This Matters
For antimalarial drug discovery programs requiring a structurally distinct DHODH-targeting scaffold with clinically benchmarked potency, this compound provides a chemically differentiated alternative to triazolopyrimidine-based inhibitors.
- [1] BindingDB BDBM50365230. Affinity Data: EC₅₀ = 6 nM against P. falciparum 3D7 and Dd2 strains. CHEMBL1956285; US11903936; US9238653, Table 5, Compound 10. View Source
- [2] Phillips, M. A., et al. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Sci. Transl. Med. 2015, 7 (296), 296ra111. DOI: 10.1126/scitranslmed.aaa6645 View Source
